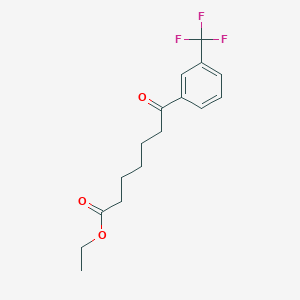

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate often involves multistep chemical reactions, including the formation of key intermediate structures. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been utilized as a versatile intermediate for the synthesis of a wide range of trifluoromethyl heterocycles, showcasing the utility of trifluoromethyl groups in synthetic chemistry (Honey et al., 2012). These methodologies highlight the complexity and innovation in synthesizing compounds with trifluoromethyl groups.

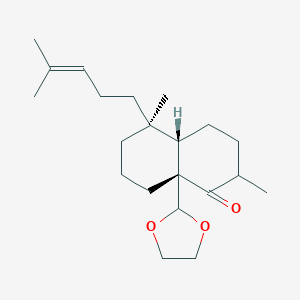

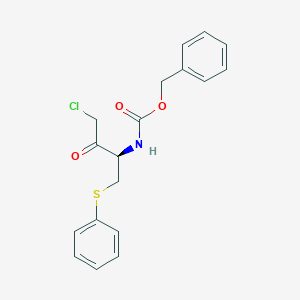

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethyl group is crucial for understanding their chemical behavior and properties. X-ray diffraction studies have been used to determine the crystal and molecular structure of similar compounds, providing insights into their conformation and spatial arrangement (Kumar et al., 2016). Such studies are essential for predicting the reactivity and interactions of these molecules with other chemical species.

Chemical Reactions and Properties

Compounds with trifluoromethyl groups participate in various chemical reactions, demonstrating unique reactivity patterns due to the electron-withdrawing nature of the trifluoromethyl group. This group affects the electronic distribution in the molecule, influencing its reactivity in nucleophilic and electrophilic attacks. For example, the synthesis and reactions of ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates reveal the influence of substituents on the reactivity of compounds containing oxo and ethoxy groups (Tanaka et al., 1996).

Wissenschaftliche Forschungsanwendungen

Ethylene Oxide Research Applications

- Macromolecular Adducts of Ethylene Oxide : Investigated the formation and persistence of 7-(2-hydroxyethyl)guanine in rats exposed to ethylene oxide, providing data for designing studies on molecular dosimetry of adducts (Walker et al., 1990) Mutation Research.

Ethyl Tertiary-Butyl Ether (ETBE) Toxicological Review

- Toxicological Review of ETBE : Explored the use of ETBE in gasoline, its environmental fate, metabolism, and toxicological profile, highlighting its relatively low acute toxicity and potential environmental impact (Mcgregor, 2007) Critical Reviews in Toxicology.

Microbial Degradation of Ethers

- Degradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol : Reviewed the biodegradability of fuel oxygenates like MTBE and TBA under various redox conditions, emphasizing the importance of site-specific conditions on their degradation rates (Schmidt et al., 2004) Journal of Contaminant Hydrology.

Eigenschaften

IUPAC Name |

ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3O3/c1-2-22-15(21)10-5-3-4-9-14(20)12-7-6-8-13(11-12)16(17,18)19/h6-8,11H,2-5,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICAXFIYDCACCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645735 |

Source

|

| Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122115-59-7 |

Source

|

| Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)

![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)

silyl](/img/structure/B55129.png)

![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)